

# comparison of Trimethoprim lactate with other antifolate antibiotics

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## Compound Focus: Trimethoprim lactate

CAS No.: 23256-42-0

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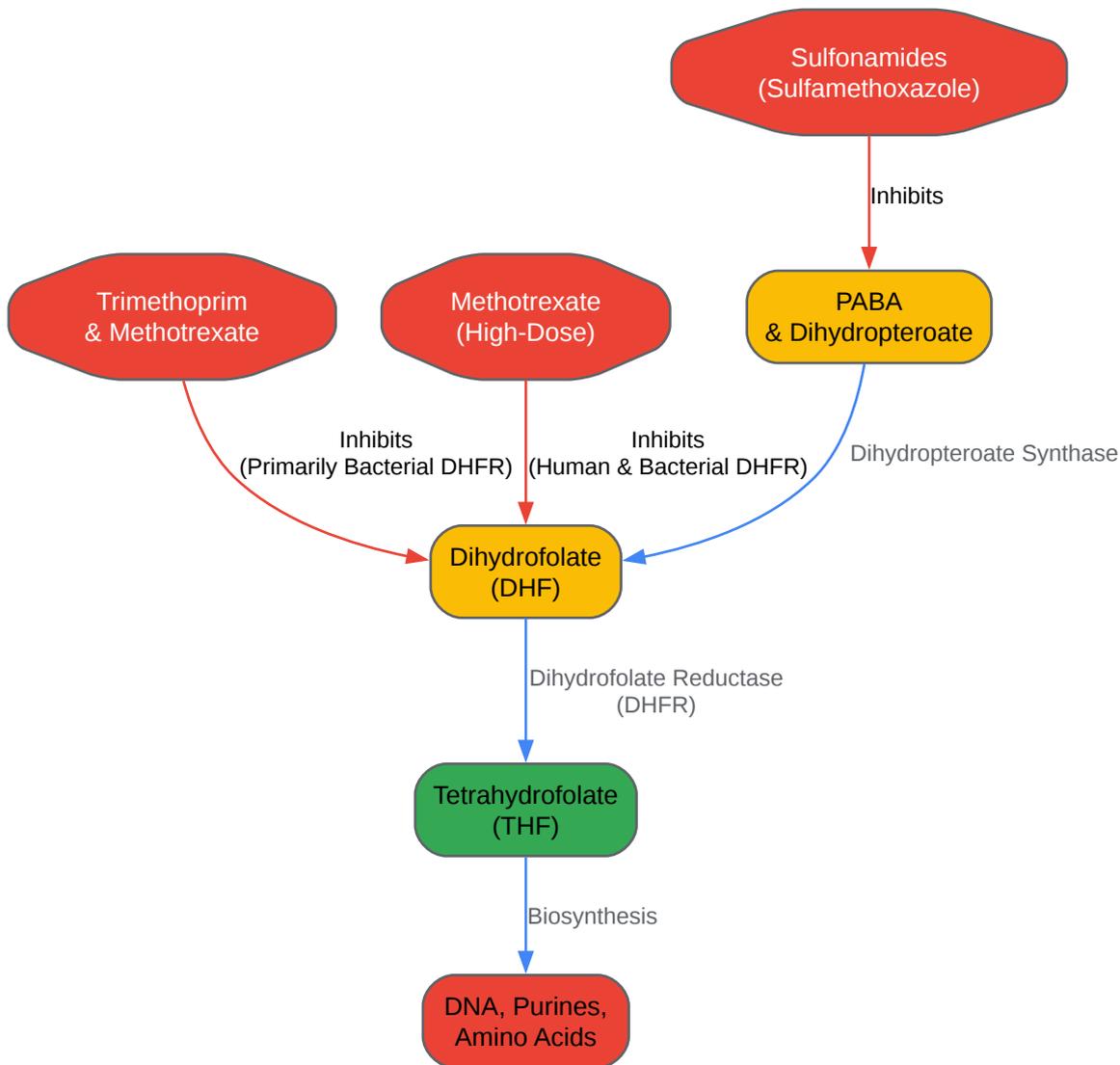
## Mechanism of Action and Selectivity

Trimethoprim and related antifolates inhibit the enzyme **dihydrofolate reductase (DHFR)**, which is crucial for the synthesis of tetrahydrofolate (THF). THF is a necessary cofactor for the synthesis of thymidylate, purines, and some amino acids. Inhibiting DHFR disrupts DNA synthesis and leads to cell death [1] [2] [3].

A key to Trimethoprim's utility as an antibiotic is its **strong selectivity** for bacterial DHFR over the human enzyme. Crystallography studies show that Trimethoprim binds differently to the active sites of bacterial and vertebrate DHFR. A major factor in its selectivity is the loss of a potential hydrogen bond between the drug's 4-amino group and a Valine residue (Val115) in the vertebrate enzyme, making it about 50,000 times more potent against bacterial DHFR [1] [2] [3].

The following diagram illustrates the folate biosynthesis pathway and the inhibition points for different antibiotics.

## Folate Biosynthesis and Antibiotic Inhibition



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## Comparative Profile of Antifolate Agents

The table below provides a direct comparison of **Trimethoprim Lactate** with other key antifolate agents across several dimensions relevant to research and development.

Antifolate Agent	Primary Target / Use	Key Differentiating Features	Noted Resistance Mechanisms	Research & Clinical Notes
<b>Trimethoprim (Lactate salt)</b>	Bacterial DHFR; UTIs, Shigellosis [4]	High selectivity for bacterial DHFR; Lactate salt improves water solubility [5]; Often used synergistically with sulfonamides [1].	Plasmid-mediated resistant DHFR enzymes; Overproduction of chromosomal DHFR; Reduced permeability [2] [3].	The lactate salt is suitable for creating liquid formulations in research [5]. Resistance in ~15-19% of <i>E. coli</i> uropathogens is a concern [3].
<b>Sulfonamides (e.g., Sulfamethoxazole)</b>	Dihydropteroate Synthase [6]	Inhibits an earlier step in folate synthesis; Synergistic with Trimethoprim (sequential blockade) [1] [6].	Altered dihydropteroate synthetase with reduced drug affinity [3].	Rarely used alone due to rapid resistance. The TMP-SMX combination is a first-line treatment for certain opportunistic infections [2].
<b>Methotrexate</b>	Human DHFR; Cancer, Autoimmune diseases [7] [2]	Potent inhibitor of human DHFR; Low-dose and high-dose regimens; Toxicity is a major concern [7].	Reduced drug transport; DHFR gene amplification leading to enzyme overproduction [1]. <b>Note:</b> Resistance mechanisms differ from bacterial agents.	Concomitant use with TMP-SMX is contraindicated due to severe, life-threatening toxicity (myelosuppression, nephrotoxicity) [7].
<b>Pyrimethamine</b>	<i>Plasmodium falciparum</i>	Selective for the DHFR enzyme	Point mutations in the <i>pfDHFR</i>	A component of Fansidar; Resistance

Antifolate Agent	Primary Target / Use	Key Differentiating Features	Noted Resistance Mechanisms	Research & Clinical Notes
	DHFR; Malaria [2]	of the malaria parasite; Often combined with a sulfonamide (e.g., sulfadoxine) [2].	gene (e.g., S108N) [2]. <b>Note:</b> Resistance mechanisms differ from bacterial agents.	is a significant global problem [2].

## Experimental Data and Protocols

For a hands-on perspective, here is a summary of key experimental findings and the methodologies used to generate them.

### Experimental Findings on a Novel Co-crystal

A 2023 study synthesized and characterized a 1:1 molar ratio co-crystal of 5-Fluorouracil (5-FU, an antimetabolite) and Trimethoprim, referred to as **Compound 1** [8].

Experimental Assay	Key Finding for Compound 1 vs. Parent Drugs	Implication
<b>Solubility</b>	Improved water solubility compared to Trimethoprim alone [8].	Potentially enhanced bioavailability.
<b>Antibacterial Activity</b>	Much stronger activity against <i>Shigella dysenteriae</i> than Trimethoprim alone [8].	Enhanced potency against a key pathogen.
<b>Anticancer Activity (in vitro)</b>	Higher activity against human breast cancer cells (MCF-7) than 5-FU alone [8].	Possible dual antibacterial/anticancer application; modified activity profile.

Experimental Assay	Key Finding for Compound 1 vs. Parent Drugs	Implication
Acute Toxicity	Much lower toxicity than 5-FU in an animal model [8].	Improved safety and tolerability profile.

## Detailed Experimental Protocols

The methodologies from the co-crystal study provide a template for evaluating new antifolate formulations [8].

- **Synthesis of Co-crystal (Compound 1)**

- **Method:** Slow evaporation technique.
- **Procedure:** 5-FU (1 mmol) and Trimethoprim (1 mmol) were separately dissolved in a 1:1 methanol/acetone mixture. The solutions were combined and left undisturbed at room temperature. Colorless crystals formed within 24 hours.
- **Characterization:** The structure was confirmed using single-crystal X-ray diffraction (SCXRD), and the solid form was characterized by Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared Spectroscopy (FTIR).

- **Equilibrium Solubility Determination**

- **Method:** Shake-flask method.
- **Procedure:** An excess of the compound (API or co-crystal) was added to water and agitated in a shaking water bath at a constant temperature (e.g., 37°C) for a predetermined time (e.g., 24 hours) to reach equilibrium. The concentration of the drug in the saturated solution was then quantified using High-Performance Liquid Chromatography (HPLC).

- **In Vitro Antibacterial Activity Assay**

- **Method:** Broth microdilution or similar to determine Minimum Inhibitory Concentration (MIC).
- **Procedure:** Serial dilutions of the test compound were prepared in a suitable broth medium in microtiter plates. A standardized inoculum of the test bacterium (e.g., *Shigella dysenteriae*) was added to each well. The plates were incubated, and the MIC was recorded as the lowest concentration that prevented visible growth.

- **In Vitro Anticancer Cytotoxicity Assay**

- **Method:** MTT or similar colorimetric assay.
  - **Procedure:** Human cancer cell lines (e.g., MCF-7 breast cancer cells) were seeded in plates and treated with a range of concentrations of the test compound for a specific duration. A yellow tetrazolium salt (MTT) was added, which is reduced to purple formazan by metabolically active cells. The absorbance of the dissolved formazan was measured, and the concentration that inhibits 50% of cell growth (IC50) was calculated.
- **Acute Toxicity Evaluation**
    - **Method:** In vivo animal study.
    - **Procedure:** Animals (e.g., mice) were administered a single high dose of the test compound and observed for mortality and signs of toxicity (e.g., lethargy, changes in motor activity) over a short period (e.g., 14 days). The results are used to estimate the LD50 and compare the relative safety of different compounds.

## Conclusion for Research

For researchers, **Trimethoprim Lactate** remains a valuable tool and a template for designing new DHFR inhibitors. Its main advantages are its well-understood mechanism and high selectivity. The development of co-crystals, as shown in the experimental data, is a promising strategy to improve its physicochemical properties and even unlock new biological activities [8]. The primary challenge moving forward is the global spread of resistance, primarily through plasmid-encoded, insensitive DHFR enzymes [2] [3]. Future research efforts are well-advised to focus on novel compounds that can overcome these resistant DHFR variants while maintaining a favorable safety profile.

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